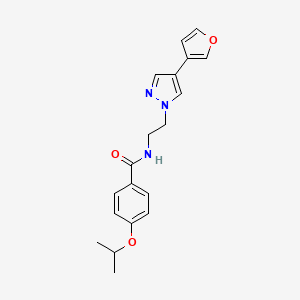

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-14(2)25-18-5-3-15(4-6-18)19(23)20-8-9-22-12-17(11-21-22)16-7-10-24-13-16/h3-7,10-14H,8-9H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNMMYXZWSJNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group.

Preparation of Furan Intermediate: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or β-keto esters.

Coupling and Functionalization: The furan and pyrazole intermediates are then coupled using appropriate linkers and reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Benzamide Derivatives

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )

- Structural Similarities : Shares the N-isopropylbenzamide backbone and a pyrazole-containing heterocycle.

- Key Differences: Incorporates a fluorinated chromenone-pyrazolopyrimidine system instead of furan-pyrazole.

- Properties :

- Melting Point : 175–178°C (indicative of high crystallinity).

- Molecular Weight : 589.1 g/mol (significantly larger than the target compound).

- Functional Impact: The fluorinated chromenone likely enhances binding to hydrophobic pockets in biological targets, while the pyrazolopyrimidine core may improve kinase inhibition .

N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide (Compound 8(h), )

- Structural Similarities : Benzamide core with a pyrazole ring.

- Key Differences : Contains bromo and trifluoromethyl substituents (electron-withdrawing groups) and a dihydrodioxin moiety.

- Properties :

- Melting Point : 99–102°C (lower than Example 53, possibly due to reduced symmetry).

- FTIR Data : C=O stretch at 1651 cm⁻¹, similar to benzamide derivatives.

- Functional Impact : Strong electron-withdrawing groups may reduce metabolic stability compared to the target compound’s isopropoxy group .

Furan-Containing Analogues

7-(4-(2-(Benzyloxyimino)-2-(furan-3-yl)ethyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 7a, )

- Structural Similarities : Features a furan-3-yl group and ethyl linker.

- Key Differences: Integrated into a quinoline-carboxylic acid system with a piperazine linker.

- Properties :

- Yield : 54% (moderate, suggesting synthetic challenges).

- Purification : Recrystallized from EtOH-CHCl₃, indicating moderate solubility in polar solvents.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide is a synthetic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.

Compound Overview

The compound features a complex structure that includes a furan ring, a pyrazole moiety, and an isopropoxybenzamide group. Its molecular formula is , and it has been explored for various biological activities such as antitumor, antimicrobial, and insecticidal effects.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.

- Attachment of the Furan Ring : A coupling reaction can be employed to attach the furan ring to the pyrazole.

- Formation of the Isopropoxybenzamide Group : The final step involves coupling the furan-pyrazole intermediate with an isopropoxybenzoyl chloride under appropriate conditions.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound was tested against various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays, showing promising results with IC50 values in the low micromolar range .

Antimicrobial Activity

In addition to antitumor properties, derivatives of this compound have shown notable antimicrobial activity. Preliminary bioassays indicated effective inhibition against various bacterial strains and fungi. For example, compounds with similar structural features exhibited significant antifungal activity against Pyricularia oryzae with inhibition rates reaching up to 77.8% at concentrations of 50 mg/L .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Research revealed that certain derivatives demonstrated lethal activity against pests such as Mythimna separate and Helicoverpa armigera, with mortality rates exceeding 70% at specific concentrations .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The presence of the pyrazole and furan rings allows for interaction with enzyme active sites, potentially inhibiting their function.

- DNA Binding : Some studies suggest that similar compounds can bind to DNA, affecting replication and transcription processes .

Data Summary

Case Studies

- Antitumor Efficacy in Cell Lines : A study evaluating the compound's activity against lung cancer cell lines showed that modifications in substituents on the benzene ring significantly enhanced cytotoxicity.

- Field Trials for Insecticidal Activity : Field trials indicated that formulations containing this compound significantly reduced pest populations compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.